molecular formula C8H15NO3S B2905173 ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 1255940-61-4

ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate

Cat. No.: B2905173
CAS No.: 1255940-61-4
M. Wt: 205.28 g/mol
InChI Key: CHPAJOSJONRYPT-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate is a chemical compound with a unique structure that includes an ethyl ester, a tert-butylsulfinyl group, and an iminoacetate moiety

Scientific Research Applications

Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate typically involves the reaction of tert-butylsulfinamide with ethyl glyoxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the iminoacetate linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The iminoacetate moiety can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to engage in diverse chemical transformations.

Comparison with Similar Compounds

Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate can be compared with other similar compounds, such as:

The uniqueness of ethyl (2E)-2-{[(S)-2-methylpropane-2-sulfinyl]imino}acetate lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate involves the reaction of ethyl glycinate with tert-butanesulfinamide, followed by oxidation of the resulting intermediate to form the final product.", "Starting Materials": [ "Ethyl glycinate", "tert-Butanesulfinamide", "Oxidizing agent (e.g. mCPBA)" ], "Reaction": [ "Step 1: Ethyl glycinate is reacted with tert-butanesulfinamide in the presence of a base (e.g. NaH) to form the intermediate ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate.", "Step 2: The intermediate is then oxidized using an oxidizing agent (e.g. mCPBA) to form the final product, ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate." ] }

CAS No.

1255940-61-4

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

ethyl 2-tert-butylsulfinyliminoacetate

InChI

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3

InChI Key

CHPAJOSJONRYPT-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C=N[S@@](=O)C(C)(C)C

SMILES

CCOC(=O)C=NS(=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C=NS(=O)C(C)(C)C

solubility

not available

Origin of Product

United States

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